Azthreonam dipotassium salt

β-Lactamase Stability Antimicrobial Resistance Monobactam Comparator

Azthreonam dipotassium salt is a synthetic monobactam antibiotic with exceptional potency against Gram-negative pathogens, including P. aeruginosa. Its high affinity for PBP-3 and stability to a broad range of β-lactamases (TEM, OXA, PSE) make it a superior choice for in vivo murine infection models and PK/PD studies. Unlike other monobactams, its well-characterized hydrolysis profile ensures reliable efficacy against ESBL-producing Enterobacteriaceae (excluding K. oxytoca). Ideal as a parenteral comparator in antibiotic discovery, this compound enables precise time-kill analyses and robust pharmacodynamic modeling. Formulation at pH ~5.4 maximizes aqueous stability, ensuring consistent dose preparation.

Molecular Formula C13H16K2N5O8S2+
Molecular Weight 512.6 g/mol
CAS No. 80581-95-9
Cat. No. B1666513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzthreonam dipotassium salt
CAS80581-95-9
SynonymsAzthreonam dipotassium salt
Molecular FormulaC13H16K2N5O8S2+
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.[K+].[K+]
InChIInChI=1S/C13H17N5O8S2.2K/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-1/b17-8-;;/t5-,7+;;/m0../s1
InChIKeyDPVIIOBRGPBWBC-IWCLDPMRSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azthreonam Dipotassium Salt (CAS 80581-95-9): A Monobactam Antibiotic for Gram-Negative Research and Development


Azthreonam dipotassium salt (CAS 80581-95-9) is the dipotassium salt form of azthreonam, a synthetic monocyclic β-lactam antibiotic belonging to the monobactam class. It exhibits potent bactericidal activity specifically against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, through high-affinity binding to penicillin-binding protein 3 (PBP-3) [1]. The compound demonstrates a high degree of stability to a wide range of plasmid- and chromosomally-mediated β-lactamases, distinguishing it from many conventional β-lactams [2].

Why Azthreonam Dipotassium Salt Cannot Be Interchanged with Closely Related Monobactams or Salt Forms


Azthreonam dipotassium salt, aztreonam free acid, carumonam, and tigemonam all belong to the monobactam class and share a common core structure, but critical differences in β-lactamase stability, antibacterial potency against resistant isolates, oral bioavailability, and aqueous stability prevent reliable interchangeability in research or industrial applications. Quantitative differences in hydrolysis rates by clinically relevant β-lactamases and differential MIC profiles against key pathogens necessitate compound-specific selection rather than class-based substitution [1][2][3].

Quantitative Differential Evidence: Azthreonam Dipotassium Salt Versus Key Analog Comparators


Differential Hydrolysis Rates by Klebsiella oxytoca β-Lactamases: Azthreonam Dipotassium Salt vs Carumonam

Azthreonam dipotassium salt, representing the azthreonam active moiety, is hydrolyzed by Klebsiella oxytoca chromosomal β-lactamases at rates greater than or equal to fivefold higher than carumonam, a closely related monobactam analog [1]. This differential hydrolysis directly impacts the clinical translatability of in vitro susceptibility data to expected in vivo efficacy against K. oxytoca infections.

β-Lactamase Stability Antimicrobial Resistance Monobactam Comparator

MIC-Based Activity Against Cefoperazone-Resistant Enterobacteriaceae: Azthreonam Dipotassium Salt vs Carumonam

Against Enterobacteriaceae isolates resistant to cefoperazone (MIC ≥32 mg/L), carumonam inhibited 52% of strains at ≤8.0 mg/L, compared to only 39% for aztreonam, a statistically significant difference in coverage of resistant phenotypes [1]. This quantitative difference in achievable MIC-based susceptibility rates highlights carumonam's broader coverage of β-lactam-resistant Enterobacteriaceae compared to azthreonam dipotassium salt.

MIC Comparison Enterobacteriaceae Resistance Monobactam Potency

Oral Bioavailability Differential: Azthreonam Dipotassium Salt vs Tigemonam

Azthreonam dipotassium salt, like aztreonam parent, lacks meaningful oral bioavailability and requires parenteral administration, whereas tigemonam, a monobactam analog, is well absorbed orally in experimental animals [1]. In vivo models comparing these agents demonstrated that in vitro aztreonam was approximately twice as potent as tigemonam, but in vivo the reverse was observed due to tigemonam's superior oral pharmacokinetics [2].

Oral Bioavailability Monobactam Pharmacokinetics In Vivo Model Selection

Aqueous Stability pH Profile: Azthreonam Dipotassium Salt vs β-Lactam Antibiotics in General

Azthreonam dipotassium salt, representing the azthreonam moiety, exhibits a degradation minimum at pH 5.38 in aqueous solution and is much more stable than penicillins and cephalosporins except under strongly basic conditions, where it is similarly unstable [1]. This pH-rate profile is significantly more favorable than nocardicin A (degradation minimum at pH 6.13) and contrasts with the broader instability of penicillins/cephalosporins across a wider pH range.

Aqueous Stability pH-Rate Profile β-Lactam Degradation

Optimal Research and Industrial Application Scenarios for Azthreonam Dipotassium Salt Based on Quantitative Evidence


Gram-Negative Infection Models Requiring β-Lactamase Stability Excluding K. oxytoca Dominance

For in vivo murine infection models targeting Gram-negative pathogens (e.g., Escherichia coli, Citrobacter, Enterobacter) where β-lactamase-mediated resistance is a concern but K. oxytoca is not the predominant pathogen, azthreonam dipotassium salt provides potent bactericidal activity coupled with high stability to most plasmid- and chromosomally-mediated β-lactamases [1]. The compound's favorable hydrolysis profile against TEM, OXA, and PSE β-lactamases makes it suitable for models involving extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, excluding K. oxytoca.

Parenteral Antibiotic Comparator Studies for Monobactam Pharmacodynamics

Azthreonam dipotassium salt serves as an ideal parenteral comparator in antibiotic discovery programs evaluating novel monobactam candidates. Its pharmacokinetic profile requires intravenous or intraperitoneal administration, allowing direct comparison with other parenteral monobactams in time-kill and pharmacodynamic studies [2]. The well-characterized relationship between MIC, time above MIC, and bactericidal effect enables robust PK/PD modeling.

Stability-Guided Formulation Development and In Vitro Assay Design

The aqueous stability pH minimum at 5.38, coupled with pseudo-first-order degradation kinetics, guides the design of stock solutions and assay buffers for azthreonam dipotassium salt [3]. Formulation development for parenteral administration should target pH near 5.4 to maximize shelf-life and minimize degradation during in vitro susceptibility testing and in vivo dosing preparation.

PBP-3 Targeted Mechanistic Studies in Gram-Negative Bacteria

Azthreonam dipotassium salt exhibits very high affinity for penicillin-binding protein 3 (PBP-3) of Gram-negative bacteria, with minimal binding to Gram-positive or anaerobic PBPs [1]. This selectivity makes it a valuable tool for mechanistic studies of PBP-3 inhibition, cell division arrest, and filamentation in Gram-negative organisms, particularly in P. aeruginosa and Enterobacteriaceae research.

Quote Request

Request a Quote for Azthreonam dipotassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.